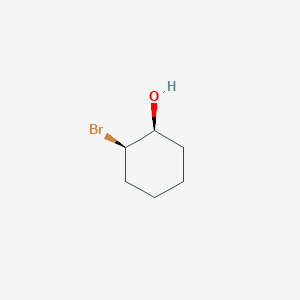

cis-2-Bromocyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-2-Bromocyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C6H11BrO and its molecular weight is 179.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Cis-2-Bromocyclohexanol has the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol. Its structure features a cyclohexane ring with a bromine atom and a hydroxyl group positioned at the second carbon atom, making it a chiral compound. The stereochemistry of this compound is crucial for its reactivity and interactions in various chemical processes.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be used in the production of optically active substances, which are essential for developing drugs with specific biological activities. For instance, it can be utilized in synthesizing bromohydrins through electrophilic bromination reactions, which are pivotal in pharmaceutical chemistry .

Catalytic Applications

The compound is also employed in catalytic asymmetric bromination processes. Research has demonstrated that this compound can facilitate the formation of optically active bromohydrins when used as a catalyst with other reagents such as N-bromobenzamide . This application is particularly valuable in synthesizing complex organic molecules where chirality is a key factor.

Table 1: Summary of Catalytic Applications

Conformational Studies

This compound has been extensively studied for its conformational behavior using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. These studies have shown that solvent effects significantly influence the conformational equilibrium of this compound. For example, low-temperature NMR experiments indicate that the presence of different solvents can shift the equilibrium between axial and equatorial conformers, impacting its reactivity .

Table 2: Conformational Analysis Findings

| Solvent Type | Equilibrium Shift | Observations |

|---|---|---|

| Dichloromethane | Predominantly equatorial | >90% population favoring equatorial conformer |

| Methanol | Similar trends observed | Consistent with theoretical predictions |

Enzymatic Applications

Recent studies have highlighted the potential for enzymatic transformations involving this compound. Lipases have been employed to resolve stereoisomers of halocycloalkanols via transesterification reactions, achieving high enantioselectivities . This enzymatic approach is beneficial for producing pure enantiomers required in pharmaceutical applications.

Propriétés

Numéro CAS |

16536-57-5 |

|---|---|

Formule moléculaire |

C6H11BrO |

Poids moléculaire |

179.05 g/mol |

Nom IUPAC |

(1S,2R)-2-bromocyclohexan-1-ol |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |

Clé InChI |

AAMCLCZHZXKWRV-RITPCOANSA-N |

SMILES |

C1CCC(C(C1)O)Br |

SMILES isomérique |

C1CC[C@H]([C@H](C1)O)Br |

SMILES canonique |

C1CCC(C(C1)O)Br |

Synonymes |

Bromocyclohexanol, Cis-2- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.